Rotatable Bond Count and Conformational Flexibility
The target compound, 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol, possesses 2 rotatable bonds, whereas its closest positional isomer, 4-(1-methyl-1H-imidazol-2-yl)butan-2-ol, has 3 rotatable bonds . Lower rotatable bond count correlates with reduced conformational entropy and potentially higher binding affinity when the bioactive conformation is pre-organized.
| Evidence Dimension | Number of rotatable bonds (computational chemistry data) |
|---|---|
| Target Compound Data | 2 rotatable bonds |
| Comparator Or Baseline | 4-(1-Methyl-1H-imidazol-2-yl)butan-2-ol (CAS 1340381-91-0): 3 rotatable bonds |
| Quantified Difference | 1 fewer rotatable bond (33% reduction in rotational degrees of freedom) |
| Conditions | In silico computational prediction (ChemScene platform) |
Why This Matters
Reduced rotatable bond count is a recognized parameter in drug design for improving oral bioavailability and target-binding efficiency; a difference of one rotatable bond can materially affect binding entropy.
